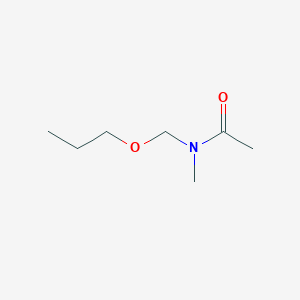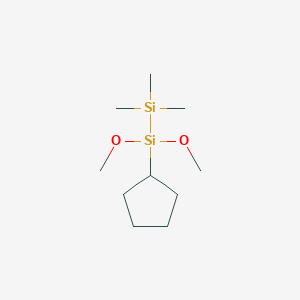
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by the presence of a cyclopentyl group, two methoxy groups, and two trimethylsilyl groups
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of cyclopentylmagnesium bromide with chlorodimethylsilane, followed by methoxylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides, producing a range of substituted silanes.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane include:
1-Cyclopentyl-2,2,2-trifluoroethanol: This compound has a similar cyclopentyl group but differs in its functional groups, leading to distinct chemical properties and applications.
1-Cyclopentyl-2,2-dimethyl-1-propanol: Another related compound with a cyclopentyl group, but with different substituents, resulting in varied reactivity and uses
The uniqueness of this compound lies in its combination of methoxy and trimethylsilyl groups, which confer specific chemical properties that are valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
142602-67-3 |
|---|---|
Molekularformel |
C10H24O2Si2 |
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
cyclopentyl-dimethoxy-trimethylsilylsilane |
InChI |
InChI=1S/C10H24O2Si2/c1-11-14(12-2,13(3,4)5)10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
TVLYLATXSIXPEV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1CCCC1)(OC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

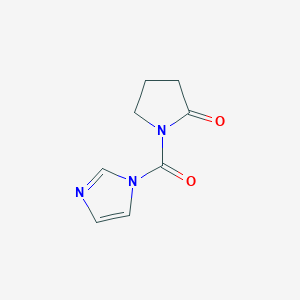
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
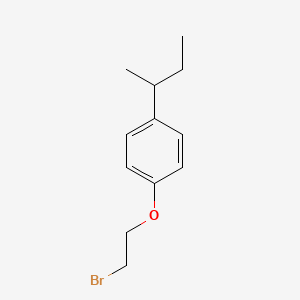

![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
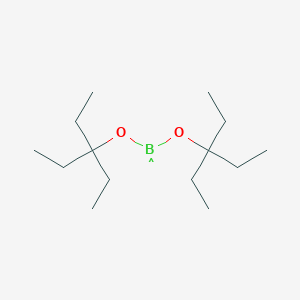
![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)

![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
